molecular formula C13H15N3 B13790052 1-Benzyl-4-iminopiperidine-3-carbonitrile CAS No. 85277-11-8

1-Benzyl-4-iminopiperidine-3-carbonitrile

Cat. No.: B13790052
CAS No.: 85277-11-8
M. Wt: 213.28 g/mol
InChI Key: QSSWMSRTOGQASW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-iminopiperidine-3-carbonitrile is a heterocyclic compound with the molecular formula C13H15N3 This compound is characterized by a piperidine ring substituted with a benzyl group, an imino group, and a carbonitrile group

Preparation Methods

The synthesis of 1-Benzyl-4-iminopiperidine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 1-benzylpiperidine with cyanogen bromide under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 1-benzylpiperidine and cyanogen bromide.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrogen bromide formed during the reaction.

    Procedure: The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

1-Benzyl-4-iminopiperidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or imino groups, using reagents such as alkyl halides or acyl chlorides, to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions tailored to the desired reaction.

Scientific Research Applications

1-Benzyl-4-iminopiperidine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-iminopiperidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

1-Benzyl-4-iminopiperidine-3-carbonitrile can be compared with other similar compounds, such as:

    1-Benzyl-4-piperidinecarboximidamide: This compound has a similar piperidine ring structure but differs in the functional groups attached, leading to different chemical and biological properties.

    1-Benzyl-4-(N-Boc-amino) piperidine: This compound contains a Boc-protected amino group, making it useful in peptide synthesis and other organic transformations.

Properties

IUPAC Name

1-benzyl-4-iminopiperidine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c14-8-12-10-16(7-6-13(12)15)9-11-4-2-1-3-5-11/h1-5,12,15H,6-7,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSWMSRTOGQASW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1=N)C#N)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50699726
Record name 1-Benzyl-4-iminopiperidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50699726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85277-11-8
Record name 1-Benzyl-4-iminopiperidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50699726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.